molecular formula C9H10O3 B1329817 3-Methoxyphenyl acetate CAS No. 5451-83-2

3-Methoxyphenyl acetate

Cat. No. B1329817
CAS RN: 5451-83-2
M. Wt: 166.17 g/mol
InChI Key: QQYNGKGFOZQMHD-UHFFFAOYSA-N
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Description

3-Methoxyphenyl acetate is a chemical compound that is related to various other compounds with methoxyphenyl and acetate groups. While the specific compound "3-Methoxyphenyl acetate" is not directly studied in the provided papers, there are several related compounds that can give insights into its properties and potential synthesis pathways. For instance, (3-Methoxyphenyl)acetic acid is a starting material for synthesizing a range of tetrahydroisoquinoline compounds and forms dimers in the crystalline state .

Synthesis Analysis

The synthesis of related compounds provides a potential pathway for the synthesis of 3-Methoxyphenyl acetate. For example, the synthesis of 3-methoxy-4-hydroxyphenylglycol as the triacetate involves a preliminary acetylation step, which could be adapted for synthesizing 3-Methoxyphenyl acetate . Additionally, the synthesis of various derivatives, such as 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, involves cyclization reactions that could be relevant for synthesizing structurally similar compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Methoxyphenyl acetate has been analyzed using X-ray diffraction and theoretical calculations. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was studied using X-ray diffraction, indicating a triclinic system, which could provide insights into the crystal structure of 3-Methoxyphenyl acetate . The molecular geometry and vibrational frequencies of related compounds have also been calculated using density functional theory (DFT), which could be applied to 3-Methoxyphenyl acetate to predict its electronic and thermodynamic properties .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been investigated through various reactions. For example, the Diels–Alder reaction of 3-methoxyestra-1,3,5(10),14,16-pentaen-17-yl acetate with nitroethylene produces a cycloadduct that can undergo further chemical transformations . These studies provide a foundation for understanding the types of chemical reactions that 3-Methoxyphenyl acetate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analytical techniques. The crystal structure of (3-Methoxyphenyl)acetic acid reveals the formation of dimers with O—H∙∙∙O hydrogen bonds, which could suggest similar dimerization tendencies for 3-Methoxyphenyl acetate . The regioselective bromination of 4-methoxyphenylacetic acid to produce 2-(3-Bromo-4-methoxyphenyl)acetic acid demonstrates the influence of substituents on the electron-withdrawing or electron-donating properties of the compound, which is relevant for understanding the reactivity of 3-Methoxyphenyl acetate .

Scientific Research Applications

Synthesis and Physical-Chemical Research

3-Methoxyphenyl acetate has been utilized in the synthesis and study of hydrazides and ylidenhydrazides. These compounds are intermediates for benzylidenhydrazides, showing potential in developing new pharmaceuticals with antimicrobial properties. The presence of a methoxyphenyl radical significantly enhances antimicrobial activity, particularly with the 3,4,5-trimethoxyphenyl radical. Various chemical methods like alkylation, etherification, and nucleophilic substitution, along with physical-chemical methods (e.g., NMR, mass spectrometry), are employed in this research (Samelyuk & Kaplaushenko, 2013).

Chemistry of Methoxychlor Derivatives

Research on methoxychlor derivatives, closely related to 3-methoxyphenyl acetate, includes the synthesis of compounds like 1-chloro-2,2-bis(p-methoxyphenyl)ethylene. These studies contribute to understanding the microbial degradation of methoxychlor, and involve determining solubility and p-values of related acids (Baarschers & Vukmanich, 1986).

Analytical Chemistry Applications

3-Methoxyphenyl acetate's derivatives, such as 3-methoxy-4-hydroxyphenylglycol (MHPG), are analyzed in clinical chemistry. Methods like liquid chromatography with coulometric detection are developed for determining MHPG in plasma, indicating its significance in biochemical analysis (Hariharan et al., 1989).

Impact on Antimicrobial Activity

Studies have shown that introducing a methoxyphenyl radical into certain compounds enhances their antimicrobial activity. This finding is crucial in pharmaceutical science for developing new medicines with improved efficacy against microbial infections (Samelyuk & Kaplaushenko, 2013).

Role in Organic Synthesis

3-Methoxyphenyl acetate derivatives are used in the synthesis of various organic compounds. For example, the synthesis of 3,4,5-trimethoxyphenyl acetic acid from 3,4,5-trimethoxybenzaldehyde illustrates its role as a precursor in organic chemical reactions (Qi Yuejin, 2010).

Safety And Hazards

3-Methoxyphenyl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

Recent advances in the synthesis of m-aryloxy phenols, which include 3-Methoxyphenyl acetate, have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds . These compounds have potential applications in various industries, including plastics, adhesives, and coatings, and they have potential biological activities .

properties

IUPAC Name

(3-methoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(10)12-9-5-3-4-8(6-9)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYNGKGFOZQMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202925
Record name Phenol, 3-methoxy-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyphenyl acetate

CAS RN

5451-83-2
Record name m-Anisyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Acetoxyanisole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21867
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 3-methoxy-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXYPHENYL ACETATE
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Record name M-METHOXYPHENYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
226
Citations
G Qadeer, NH Rama, M Taş… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C11H14O3, is an important intermediate in the synthesis of biologically active heterocyclic compounds. The ester group is oriented with respect to the benzene ring …
Number of citations: 2 scripts.iucr.org
DE Lynch, HL Duckhouse - Acta Crystallographica Section C: Crystal …, 2000 - scripts.iucr.org
The structure of the title compound, [Cu2(C9H9O3)4(C4H5N3)], comprises a zigzag polymer of alternating tetrakis(carboxylato-O:O′)dicopper(II) and 2-aminopyrimidine units linked by …
Number of citations: 10 scripts.iucr.org
Y TAMURA, F FUKATA, T TSUGOSHI… - Chemical and …, 1984 - jstage.jst.go.jp
A novel synthesis of 8-meth0xy-(1a) and 8-methoxy-6-methylhomophthalic anhydrides (1b) is described. Oxidative aromatization of methyl 2—(2—carbomethoxy-3-oxocyclohex-l-enyl) …
Number of citations: 16 www.jstage.jst.go.jp
W Adolf, B Sorg, M Hergenhahn… - Journal of Natural …, 1982 - ACS Publications
Base-catalyzed transesterifications of resiniferatoxin afforded the 9.13. 14-orthophenylacetate (III), as well as (4-hydroxy-3-methoxyphenyl) acetic acid methyl ester (II). Reesterification …
Number of citations: 88 pubs.acs.org
田村恭光, 深田文男, 津越喜光, 佐生学… - Chemical and …, 1984 - jlc.jst.go.jp
A novel synthesis of 8-methoxy-(1a) and 8-methoxy-6-methylhomophthalic anhydrides (1b) is described. Oxidative aromatization of methyl 2-(2-carbomethoxy-3-oxocyclohex-1-enyl) …
Number of citations: 3 jlc.jst.go.jp
NS Park, CM Seong, YS Jung, WB Kim, SH Kim - Drugs of the Future, 2000 - hero.epa.gov
The 2-chloroethylation of ethyl homovanillate (I) with 1-bromo-2-chloroethane and K2CO3 in acetone gives ethyl 2-[4-(2-chloroethoxy)-3-methoxyphenyl] acetate (II), which is treated …
Number of citations: 0 hero.epa.gov
KD Moeller, PW Wang, S Tarazi… - The Journal of …, 1991 - ACS Publications
The anodic oxidations of amides in the presence of mono-, di-, and trialkoxyphenyl rings were examined. Although literature reduction potentials suggest that these oxidations would …
Number of citations: 48 pubs.acs.org
H Kameoka, K Kubo, M Miyazawa - Journal of Food Composition and …, 1991 - Elsevier
… Major components identified from volatile oil were 1-methoxypropane, (Z)-3-hexen-l-ol, 3-methoxyphenyl acetate, acetophenone, 4-vinylguaiacol, isophytol, and phytol. The major …
Number of citations: 17 www.sciencedirect.com
KD Moeller, T Sharif - Tetrahedron letters, 1989 - Elsevier
The chemoselectivity of electrochemical amide oxidations in the presence of monomethoxylated phenyl rings was examined. Oxidation of (3-methoxyphenyl)acylpyrrolidine led to …
Number of citations: 20 www.sciencedirect.com
GW Seifu - 2012 - thesisbank.jhia.ac.ke
… Among the synthesized compounds,4-{(1E)-2-[3,4-dihydro-3-(methylphenyl)-4- oxoquinazolin-2-yl]vinyl}-3- methoxyphenyl acetate IVc, showed better activity with percent …
Number of citations: 2 thesisbank.jhia.ac.ke

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